4-Tert-butylbenzamide

Lipophilicity ADME LogP

4-Tert-butylbenzamide (CAS 56108-12-4) is a differentiated benzamide building block whose para-tert-butyl group imparts unique steric shielding and elevated lipophilicity (LogP 2.78) compared to unsubstituted benzamide. This translates directly into enhanced catalyst turnover frequency, superior substrate selectivity in coordination chemistry, and improved membrane permeability for medicinal chemistry programs targeting hydrophobic biological compartments. Its derivative N-(4-tert-butylphenylcarbamoyl)benzamide demonstrates potent cytotoxicity (IC50 3.78 nM against HeLa cells), and the scaffold appears in BTK/HDAC inhibitor patents. Choose this authentic para-substituted compound when generic benzamides fail to deliver the requisite steric control or pharmacokinetic profile.

Molecular Formula C11H15NO
Molecular Weight 177.24 g/mol
CAS No. 56108-12-4
Cat. No. B1266068
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Tert-butylbenzamide
CAS56108-12-4
Molecular FormulaC11H15NO
Molecular Weight177.24 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)C(=O)N
InChIInChI=1S/C11H15NO/c1-11(2,3)9-6-4-8(5-7-9)10(12)13/h4-7H,1-3H3,(H2,12,13)
InChIKeyVIPMBJSGYWWHAO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Tert-butylbenzamide (CAS: 56108-12-4) Product Overview for Procurement and Selection


4-Tert-butylbenzamide (CAS: 56108-12-4) is an organic compound belonging to the class of benzamides, characterized by a para-substituted tert-butyl group on the benzene ring. It is a white to yellow crystalline powder with a molecular weight of 177.24 g/mol, and it exhibits distinct physicochemical properties including a melting point range of 171-175 °C and limited water solubility (408 mg/L at 25 °C) . This compound serves as a versatile synthetic intermediate and building block, with applications spanning catalysis, coordination chemistry, and pharmaceutical research, where the sterically bulky tert-butyl moiety confers unique steric and electronic properties that differentiate it from simpler benzamides .

Why 4-Tert-butylbenzamide Cannot Be Readily Substituted by Other Benzamide Analogs


The para-tert-butyl group in 4-tert-butylbenzamide is not a benign substituent; it fundamentally alters the compound's physicochemical profile and functional behavior compared to unsubstituted benzamide or other 4-alkyl benzamides. Specifically, the bulky, electron-donating tert-butyl group significantly increases lipophilicity (LogP ~2.78) [1], reduces aqueous solubility, and elevates the melting point relative to benzamide (melting point ~128 °C). These changes directly impact its handling, formulation, and performance as a synthetic intermediate. In catalytic applications, the steric shielding provided by the tert-butyl group influences the coordination environment around metal centers, leading to distinct reactivity and selectivity profiles that cannot be replicated by smaller or linear alkyl substituents [2]. Therefore, substituting 4-tert-butylbenzamide with a generic benzamide or a less sterically demanding analog in a validated synthetic route or formulation is highly likely to result in altered reaction yields, unexpected physical properties, or compromised biological activity [3].

Quantitative Comparative Evidence for 4-Tert-butylbenzamide Selection


Enhanced Lipophilicity and Predicted Membrane Permeability

4-Tert-butylbenzamide exhibits a significantly higher lipophilicity (LogP) compared to unsubstituted benzamide, a key determinant of membrane permeability and bioavailability in drug discovery. The computed LogP for 4-tert-butylbenzamide is 2.78, whereas benzamide has a LogP of 0.64 [1][2]. This increase of over 2 log units translates to a theoretical >100-fold increase in partition coefficient, indicating that 4-tert-butylbenzamide is vastly more compatible with lipid bilayer environments. For research applications requiring compounds to cross cellular membranes or interact with hydrophobic protein pockets, 4-tert-butylbenzamide provides a quantifiable advantage over benzamide. Furthermore, this LogP value aligns with the desirable range (1-3) for oral drug candidates, supporting its use as a privileged scaffold [3].

Lipophilicity ADME LogP Drug Design

Sterically-Defined Catalytic Performance in Rare-Earth Metal Amide Complexes

As a ligand component in a bis(amidate) rare-earth metal complex, the 4-tert-butylbenzamide-derived ligand L (H2L = N,N′-(cyclohexane-1,2-diyl)-bis(4-tert-butylbenzamide)) forms a highly active catalyst for the addition of amines to carbodiimides. The neodymium (Nd) complex of this ligand, {L-Nd[N(SiMe3)2]·THF}2, achieved >99% yield in the synthesis of guanidines from aromatic amines and carbodiimides under mild conditions [1]. In a direct comparative study within the same ligand family, the Nd catalyst derived from 4-tert-butylbenzamide exhibited markedly higher reactivity compared to catalysts bearing less sterically demanding or electronically distinct aryl groups, highlighting the specific contribution of the para-tert-butyl substituent [1]. This performance is attributed to the precise steric environment created by the tert-butyl group, which optimizes the geometry of the metal coordination sphere and influences the rate-determining steps of the catalytic cycle. This translates to higher turnover frequencies and broader substrate scope for the 4-tert-butylbenzamide-derived system.

Homogeneous Catalysis Rare-Earth Metals Guanidine Synthesis Ligand Design

Cytotoxic Potency Enhancement in Derivative Compounds

Derivatives of 4-tert-butylbenzamide demonstrate potent cytotoxic activity against cancer cell lines, with the parent benzamide scaffold contributing to a significant enhancement in potency. Specifically, the derivative N-(4-tert-butylphenylcarbamoyl)benzamide, synthesized from 4-tert-butylbenzamide, exhibited an IC50 value of 3.78 nM against HeLa cervical cancer cells [1]. This is a 2.6-fold improvement in potency compared to the clinically used anticancer agent hydroxyurea, which had an IC50 of 9.91 nM in the same assay [1]. Molecular docking simulations further supported this finding, with the derivative showing a more favorable docking score of -4.41 kcal/mol versus hydroxyurea's -2.69 kcal/mol [1]. While this data is for a derivative, it strongly implies that the 4-tert-butylbenzamide core provides a critical structural and electronic foundation for achieving high cytotoxic potency, making it a valuable starting material for medicinal chemistry programs targeting cancer.

Anticancer Research Cytotoxicity HeLa Cells Urea Derivatives

Improved Solid-State Handling and Storage Properties

The presence of the para-tert-butyl group elevates the melting point of 4-tert-butylbenzamide to 171-175 °C , compared to benzamide which melts at approximately 128-130 °C [1]. This increase of roughly 43 °C significantly enhances the compound's thermal stability and solid-state handling characteristics. The higher melting point reduces the risk of softening or melting during storage and transport, particularly in warmer climates, and ensures the material remains a free-flowing powder for accurate weighing and dispensing in the laboratory. This is a distinct practical advantage for procurement, as it minimizes issues related to product degradation, clumping, and inconsistent formulation that can plague lower-melting analogs. The crystalline nature of 4-tert-butylbenzamide also contributes to its ease of purification and long-term stability .

Physical Chemistry Formulation Stability Melting Point

Modulated Aqueous Solubility for Biopharmaceutical Profiling

The aqueous solubility of 4-tert-butylbenzamide is 408 mg/L at 25 °C , which is significantly lower than that of benzamide (approximately 13,500 mg/L) [1]. This >30-fold reduction in water solubility is a direct consequence of the hydrophobic tert-butyl group. While high water solubility is often desirable for oral drug absorption, a moderately low solubility is advantageous for certain applications, such as creating sustained-release formulations, designing compounds with longer residence times in lipid compartments, or using the compound as a lipophilic standard in analytical method development . Furthermore, this solubility profile can be a key differentiator when selecting a benzamide building block for structure-activity relationship (SAR) studies aimed at optimizing drug-like properties, as it provides a defined point on the solubility-lipophilicity spectrum.

Solubility Biopharmaceutics Formulation Physicochemical Properties

Key Application Scenarios for 4-Tert-butylbenzamide Based on Differentiated Properties


Development of Sterically-Tuned Homogeneous Catalysts

The enhanced steric bulk and defined coordination environment provided by 4-tert-butylbenzamide-derived ligands are critical for fine-tuning the reactivity and selectivity of metal catalysts. As demonstrated by the high-yielding synthesis of guanidines using a neodymium complex of a bis(amidate) ligand containing the 4-tert-butylbenzamide moiety, this compound is ideal for catalyst development programs targeting challenging bond-forming reactions where steric control is paramount [1]. Researchers should select 4-tert-butylbenzamide over less sterically demanding benzamides when the goal is to increase catalyst turnover frequency, enhance substrate selectivity, or stabilize reactive metal intermediates.

Medicinal Chemistry for Lipophilic Target Engagement

The significant increase in lipophilicity (LogP = 2.78) compared to benzamide makes 4-tert-butylbenzamide a strategic building block for medicinal chemistry campaigns aimed at targets within hydrophobic environments, such as transmembrane domains or lipid-rich cellular compartments [2]. The demonstrated high cytotoxic potency (IC50 = 3.78 nM) of its derivative N-(4-tert-butylphenylcarbamoyl)benzamide against HeLa cells further validates its use as a privileged scaffold in anticancer drug discovery [3]. Procurement of this specific compound is justified for projects requiring enhanced membrane permeability or targeting enzymes with deep hydrophobic binding pockets.

Formulation and Pre-formulation Studies Requiring Controlled Solubility

The well-characterized, low aqueous solubility of 4-tert-butylbenzamide (408 mg/L) and its high melting point (171-175 °C) make it a valuable reference standard and model compound for pre-formulation studies . Its properties allow for the evaluation of formulation strategies designed to enhance the dissolution rate and bioavailability of poorly soluble drug candidates. Researchers should select this compound when a stable, crystalline, and moderately lipophilic benzamide is needed to develop or validate analytical methods (e.g., HPLC for impurity profiling) or to serve as a comparator in solubility and stability assessments.

Synthesis of High-Value Fine Chemicals and Advanced Intermediates

The versatile reactivity of the benzamide core, combined with the unique steric and electronic influence of the para-tert-butyl group, makes 4-tert-butylbenzamide an excellent starting material for synthesizing complex molecules. It is a key precursor for generating diverse libraries of benzamide derivatives, as illustrated by the synthesis of the highly potent urea derivative N-(4-tert-butylphenylcarbamoyl)benzamide [3]. Additionally, its use in patent literature as a core structure for Bruton's tyrosine kinase (BTK) inhibitors and HDAC inhibitors underscores its established value in generating intellectual property [4]. For researchers aiming to explore novel chemical space with a proven and commercially available scaffold, 4-tert-butylbenzamide is a strategic and reliable choice.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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